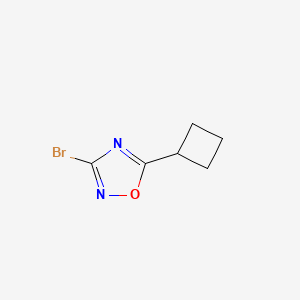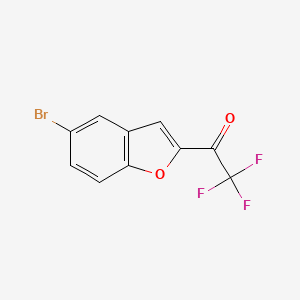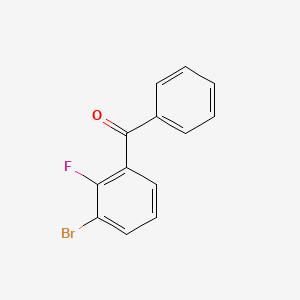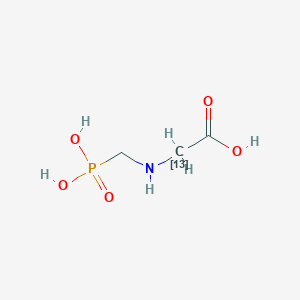
草甘膦-2-13C
描述
N-(Phosphonomethyl)(2-~13~C)glycine is a useful research compound. Its molecular formula is C3H8NO5P and its molecular weight is 170.07 g/mol. The purity is usually 95%.
The exact mass of the compound N-(Phosphonomethyl)(2-~13~C)glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Phosphonomethyl)(2-~13~C)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Phosphonomethyl)(2-~13~C)glycine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农业:除草剂功效和土壤动力学
草甘膦-2-13C 主要用于农业研究,以研究草甘膦作为除草剂的功效。通过追踪 13C 标记的草甘膦,研究人员可以监测其在植物中的吸收、转运和生化相互作用。这有助于了解除草剂机制并制定更有效的杂草管理策略。 此外,该化合物在土壤中的行为,包括其降解和与土壤颗粒的结合,可以得到分析,从而洞悉其环境归宿及其对土壤微生物群的影响 .
环境科学:追踪污染物途径
在环境科学中,this compound 用作示踪剂,以研究草甘膦污染的途径。它使科学家能够追踪草甘膦在各种生态系统中的运动,包括水体、土壤和植物系统。 这对于评估与草甘膦使用相关的环境风险以及制定保护生态系统的指南至关重要 .
水质分析:测试的内标
This compound 用作水质测试中的内标,以量化水样中草甘膦的存在。其稳定的同位素标记在与高效液相色谱和质谱 (HPLC-MS/MS) 结合使用时,可确保准确可靠的测量。 此应用对于监测水安全以及水处理设施的监管合规性至关重要 .
地球化学:同位素研究
This compound 的同位素组成使地球化学家能够进行同位素研究,这些研究可以揭示有关影响草甘膦的地球化学过程的信息。 这些研究可以提供有关草甘膦在环境中的来源和汇的数据,从而有助于更好地了解其全球生物地球化学循环 .
法医科学:来源识别
在法医应用中,this compound 的同位素特征可以帮助确定在犯罪现场发现的草甘膦的来源。 通过将样品中碳的同位素比率与已知标准进行比较,法医专家可以推断出化合物的来源,这对于环境犯罪调查至关重要 .
生物化学:代谢途径阐明
研究人员在生物化学研究中使用this compound 来阐明草甘膦在生物体中的代谢途径。 使用质谱法可以追踪 13C 同位素在代谢产物中的掺入,使科学家能够绘制出草甘膦的代谢命运,并了解其对生物系统的影响 .
作用机制
Target of Action
Glyphosate-2-13C primarily targets the enzyme 3-phosphoshikimate 1-carboxyvinyltransferase . This enzyme plays a crucial role in the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
Glyphosate-2-13C acts as an inhibitor of the enzyme 3-phosphoshikimate 1-carboxyvinyltransferase . By binding to this enzyme, it prevents the production of essential aromatic amino acids, which are necessary for protein synthesis and plant growth .
Biochemical Pathways
The action of Glyphosate-2-13C affects the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids .
Result of Action
The inhibition of the shikimate pathway by Glyphosate-2-13C leads to a deficiency in the production of essential aromatic amino acids. This deficiency halts protein synthesis, leading to a slowdown in plant growth and eventually plant death .
Action Environment
The action of Glyphosate-2-13C can be influenced by various environmental factors. For instance, its effectiveness can be reduced in hard water due to the formation of complexes with metal ions . Additionally, the presence of soil or organic matter can also adsorb glyphosate, reducing its availability . The pH of the environment can also affect the molecule’s charge state, influencing its absorption and efficacy .
生化分析
Biochemical Properties
N-(Phosphonomethyl)(2-~13~C)glycine plays a crucial role in biochemical reactions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase. This enzyme is involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms . By binding to the active site of this enzyme, N-(Phosphonomethyl)(2-~13~C)glycine prevents the formation of 5-enolpyruvylshikimate-3-phosphate, thereby disrupting the production of essential amino acids . This interaction is highly specific and leads to the accumulation of shikimate-3-phosphate, which is toxic to plants.
Cellular Effects
N-(Phosphonomethyl)(2-~13~C)glycine has significant effects on various types of cells and cellular processes. In plants, it inhibits cell growth and division by disrupting the synthesis of aromatic amino acids . This leads to stunted growth and eventual death of the plant. In microbial cells, N-(Phosphonomethyl)(2-~13~C)glycine affects cell signaling pathways and gene expression by interfering with the shikimate pathway . This disruption can lead to altered cellular metabolism and reduced microbial viability.
Molecular Mechanism
The molecular mechanism of N-(Phosphonomethyl)(2-~13~C)glycine involves its binding to the active site of 5-enolpyruvylshikimate-3-phosphate synthase. This binding inhibits the enzyme’s activity, preventing the conversion of shikimate-3-phosphate to 5-enolpyruvylshikimate-3-phosphate . Additionally, N-(Phosphonomethyl)(2-~13~C)glycine can form coordinate complexes with metal ions, further influencing its activity and interactions with biomolecules . These interactions result in enzyme inhibition, changes in gene expression, and disruption of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Phosphonomethyl)(2-~13~C)glycine can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that N-(Phosphonomethyl)(2-~13~C)glycine can have persistent effects on cellular function, including sustained inhibition of enzyme activity and prolonged disruption of metabolic pathways . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(Phosphonomethyl)(2-~13~C)glycine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health . At higher doses, N-(Phosphonomethyl)(2-~13~C)glycine can cause toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes . Threshold effects have been observed, where certain dosages lead to significant adverse effects, highlighting the importance of dosage regulation in experimental studies.
Metabolic Pathways
N-(Phosphonomethyl)(2-~13~C)glycine is involved in several metabolic pathways, primarily through its interaction with 5-enolpyruvylshikimate-3-phosphate synthase . This interaction disrupts the shikimate pathway, leading to the accumulation of shikimate-3-phosphate and other intermediates . The compound can also affect metabolic flux and metabolite levels, resulting in altered cellular metabolism and reduced biosynthesis of aromatic amino acids .
Transport and Distribution
Within cells and tissues, N-(Phosphonomethyl)(2-~13~C)glycine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its ability to form coordinate complexes with metal ions, which can impact its transport and cellular uptake . These interactions play a crucial role in determining the compound’s bioavailability and overall effects on cellular function.
Subcellular Localization
N-(Phosphonomethyl)(2-~13~C)glycine exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with 5-enolpyruvylshikimate-3-phosphate synthase and other biomolecules . Post-translational modifications and targeting signals may also influence its localization to specific compartments or organelles . These factors contribute to the compound’s overall efficacy and impact on cellular processes.
属性
IUPAC Name |
2-(phosphonomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N[13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746141 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-31-9 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that ¹³C-glyphosate can degrade through two pathways. Which pathway leads to the formation of more environmentally concerning residues in soil?
A1: The research indicates that ¹³C-glyphosate degradation primarily occurs via two pathways: the aminomethylphosponic acid (AMPA) pathway and the sarcosine/glycine pathway. [] While both pathways contribute to the formation of non-extractable residues (NERs) in soil, the AMPA pathway leads to a higher proportion of hazardous xenobiotic NERs (NERsxenobiotic) compared to the sarcosine/glycine pathway, which predominantly forms harmless biogenic NERs (NERsbiogenic). [] This suggests that the AMPA pathway poses a greater potential environmental risk due to the persistence and potential toxicity of NERsxenobiotic.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


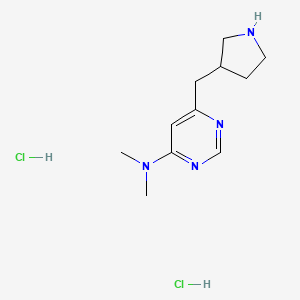
![N-[2-(4-Amino-pyrazol-1-yl)-ethyl]-2-dimethylamino-acetamide dihydrochloride](/img/structure/B1443553.png)
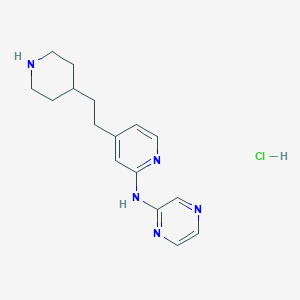
![4-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1443557.png)
![N-[(4-methoxy-2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1443559.png)



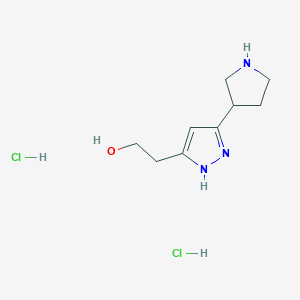

![N-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)-3-oxomorpholin-2-yl]acetamide](/img/structure/B1443571.png)
